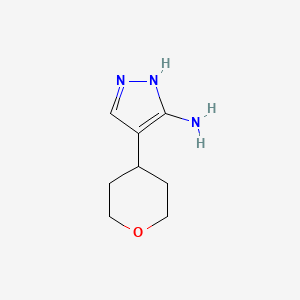

4-(Tetrahydro-2H-pyran-4-yl)-1H-pyrazol-3-amine

Description

4-(Tetrahydro-2H-pyran-4-yl)-1H-pyrazol-3-amine is a pyrazole derivative featuring a tetrahydro-2H-pyran substituent at the 4-position of the pyrazole ring. This compound is of interest in medicinal chemistry due to the structural versatility of the pyran ring, which enhances solubility and influences intermolecular interactions such as hydrogen bonding.

Properties

IUPAC Name |

4-(oxan-4-yl)-1H-pyrazol-5-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N3O/c9-8-7(5-10-11-8)6-1-3-12-4-2-6/h5-6H,1-4H2,(H3,9,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYOIILMAJHSOIF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1C2=C(NN=C2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Tetrahydro-2H-pyran-4-yl)-1H-pyrazol-3-amine typically involves the formation of the tetrahydropyran ring followed by the construction of the pyrazole ring. . This method is versatile and allows for the synthesis of various 2H-pyran derivatives.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they would likely involve scalable versions of the laboratory synthesis methods. This could include the use of continuous flow reactors to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-(Tetrahydro-2H-pyran-4-yl)-1H-pyrazol-3-amine can undergo various types of chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can yield the corresponding alcohols or amines.

Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the pyrazole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

Substitution: Halogenating agents like N-bromosuccinimide (NBS) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or aldehydes, while reduction could produce alcohols or amines.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that pyrazole derivatives, including 4-(Tetrahydro-2H-pyran-4-yl)-1H-pyrazol-3-amine, exhibit significant anticancer properties. For instance, research has shown that structural modifications in pyrazole compounds can enhance their efficacy against various cancer cell lines. The mechanism often involves the inhibition of tubulin polymerization, which is crucial for cancer cell division and proliferation .

Antiviral Properties

The compound's antiviral potential has also been explored. Similar pyrazole derivatives have been synthesized and tested for their effectiveness against viruses, including coronaviruses. The studies suggest that these compounds can inhibit viral replication, making them candidates for further development as antiviral agents .

Antimicrobial Activity

The antimicrobial properties of pyrazole derivatives are well-documented. Compounds similar to this compound have shown activity against a range of bacteria and fungi. This activity is attributed to their ability to disrupt microbial cell membranes and inhibit essential enzymes .

Synthesis and Biological Evaluation

A significant study focused on synthesizing novel pyrazole derivatives from this compound. These derivatives were evaluated for their anticancer and antimicrobial activities using various assays. The results demonstrated that certain modifications led to enhanced biological activity, indicating the importance of structure–activity relationships in drug design .

Structure–Activity Relationship Studies

Another critical aspect of research involves understanding the structure–activity relationship (SAR) of pyrazole compounds. By systematically varying substituents on the pyrazole ring, researchers have been able to identify key features that contribute to increased potency against specific targets, such as cancer cells or pathogens .

Summary Table of Biological Activities

Mechanism of Action

The mechanism of action of 4-(Tetrahydro-2H-pyran-4-yl)-1H-pyrazol-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The pyrazole core is highly modifiable, and substituents critically impact physicochemical and biological properties. Below is a comparison of key analogs:

Key Observations :

Insights :

Physicochemical and Spectroscopic Properties

- Melting Points: N-Cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine: 104.0–107.0°C . 4-(Methylsulfonyl)-1H-pyrazol-3-amine: Not reported, but sulfonyl groups typically increase melting points due to polarity.

NMR Data :

Biological Activity

4-(Tetrahydro-2H-pyran-4-yl)-1H-pyrazol-3-amine, a compound of increasing interest in medicinal chemistry, has demonstrated notable biological activities, particularly as an inhibitor of the ALK5 receptor, which is implicated in various pathological conditions such as cancer and fibrosis. This article synthesizes recent findings from diverse studies to provide a comprehensive overview of its biological activity.

- IUPAC Name : this compound

- Molecular Formula : C8H13N3O

- Molecular Weight : 167.21 g/mol

- CAS Number : 1000896-69-4

The compound functions primarily as an ALK5 inhibitor , which is crucial for the transforming growth factor beta (TGF-β) signaling pathway. Inhibition of ALK5 can lead to reduced tumor growth and fibrosis, making it a promising candidate for therapeutic applications in oncology and fibrotic diseases.

Biological Activity and Efficacy

Recent studies have highlighted the efficacy of this compound in various biological contexts:

-

Antitumor Activity :

- In a study published in PubMed, a derivative of this compound demonstrated an IC50 value of 25 nM against ALK5 autophosphorylation and 74.6 nM against NIH3T3 cell activity. This suggests potent inhibition of cell proliferation linked to tumor growth .

- Furthermore, oral administration in a CT26 xenograft model resulted in significant tumor growth inhibition without observable toxicity at a dose of 30 mg/kg .

- Pharmacokinetics :

Case Study 1: In Vivo Efficacy

In vivo studies using CT26 xenograft models demonstrated that treatment with this compound led to significant reductions in tumor size compared to control groups. This was attributed to the compound's ability to inhibit TGF-β signaling pathways effectively.

Case Study 2: Structure–Activity Relationship (SAR)

A series of SAR studies have been conducted to optimize the biological activity of pyrazole derivatives. Modifications at various positions on the pyrazole ring have been explored to enhance potency against ALK5 while maintaining safety profiles. For instance, substituents that enhance solubility and metabolic stability have been identified as critical factors influencing overall efficacy .

Comparative Data Table

| Compound | ALK5 Inhibition IC50 (nM) | Tumor Growth Inhibition (mg/kg) | hERG Inhibition |

|---|---|---|---|

| This compound | 25 | 30 | Minimal |

| Other Pyrazole Derivatives | Varies (Higher values) | Higher doses required | Higher risk |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-(Tetrahydro-2H-pyran-4-yl)-1H-pyrazol-3-amine, and what key reagents/conditions are critical for optimizing yield?

- Answer : The compound is typically synthesized via multi-step reactions involving alkylation or condensation of pyrazole precursors. For example, alkylation of pyrazole derivatives with tetrahydropyran-substituted halides under basic conditions (e.g., sodium hydride or potassium tert-butoxide in DMF/THF) is common . Key factors include temperature control (e.g., 35°C for 48 hours) and purification via chromatography (e.g., using acetic acid/hexane gradients) to achieve yields up to ~17.9% . Reaction optimization often focuses on minimizing side products, such as over-alkylation, by adjusting stoichiometry and solvent polarity.

Q. Which analytical techniques are most reliable for characterizing this compound?

- Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming structural integrity, with characteristic shifts for the pyrazole NH₂ (δ ~5.5 ppm) and tetrahydropyran protons (δ ~3.5–4.0 ppm) . High-Resolution Mass Spectrometry (HRMS) validates molecular weight (e.g., m/z 215 [M+H]⁺ for related pyrazoles) . Infrared (IR) spectroscopy detects functional groups like NH (3298 cm⁻¹) . For crystalline derivatives, single-crystal X-ray diffraction provides absolute stereochemistry and bond geometry, as demonstrated for structurally analogous compounds .

Q. What biological activities are associated with pyrazole derivatives structurally similar to this compound?

- Answer : Pyrazole derivatives are known for diverse pharmacological activities, including kinase inhibition, anti-inflammatory, and antimicrobial effects. Structural analogs with tetrahydropyran moieties exhibit enhanced metabolic stability and binding affinity to targets like G-protein-coupled receptors (GPCRs) or cytochrome P450 enzymes . For example, fluorinated pyrazoles show improved pharmacokinetic profiles due to increased lipophilicity and resistance to oxidative metabolism .

Advanced Research Questions

Q. How do reaction mechanisms and substituent effects influence the regioselectivity of pyrazole functionalization?

- Answer : Regioselectivity in pyrazole alkylation is governed by electronic and steric factors. Electron-rich pyrazole rings (e.g., NH₂-substituted) favor nucleophilic attack at the less hindered position (C-3 or C-5). Computational studies (DFT calculations) predict that bulky substituents on tetrahydropyran direct alkylation to the pyrazole’s C-4 position, as observed in analogs with >90% regioselectivity . Contradictions in reported yields (e.g., 17.9% vs. 6% for similar routes) may arise from solvent polarity or base strength variations .

Q. What structural insights can be gained from X-ray crystallography and computational modeling for this compound?

- Answer : X-ray crystallography reveals planar pyrazole-tetrahydropyran systems with dihedral angles <10°, suggesting conjugation stability . Hydrogen bonding between NH₂ and adjacent heteroatoms (e.g., pyridine N) stabilizes the crystal lattice . Molecular docking studies predict that the tetrahydropyran’s chair conformation enhances hydrophobic interactions with biological targets, such as kinase ATP-binding pockets . For racemic mixtures, chiral chromatography (e.g., Chiralpak columns with methanol elution) resolves enantiomers, with [α]D values confirming absolute configuration .

Q. How do structural modifications (e.g., fluorination or methyl substitution) alter the compound’s bioactivity and metabolic stability?

- Answer : Fluorination at the pyrazole C-4 position increases metabolic stability by blocking CYP450-mediated oxidation, as seen in analogs with 99% HPLC purity . Methyl groups on the tetrahydropyran ring improve solubility (logP reduction by ~0.5 units) without compromising target affinity . SAR studies comparing ethyl vs. isopropyl substituents show that bulkier groups reduce off-target binding but may lower oral bioavailability .

Methodological Notes

- Synthesis Optimization : Prioritize reaction screening via Design of Experiments (DoE) to balance yield and purity .

- Data Contradictions : Discrepancies in reported bioactivity (e.g., kinase inhibition IC₅₀ values) may stem from assay conditions (e.g., ATP concentration) or impurity profiles .

- Computational Tools : Use Gaussian or Schrödinger Suite for DFT/MD simulations to predict reactivity and binding modes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.